molecular formula C19H22Br2 B6360135 1,7-Bis(4-bromophenyl)heptane CAS No. 140389-09-9

1,7-Bis(4-bromophenyl)heptane

Cat. No. B6360135
CAS RN: 140389-09-9
M. Wt: 410.2 g/mol
InChI Key: HVLNMJJDFRDFTN-UHFFFAOYSA-N
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Description

1,7-Bis(4-bromophenyl)heptane is a chemical compound with the CAS Number: 140389-09-9. It has a molecular weight of 410.19 and its IUPAC name is 1,7-bis(4-bromophenyl)heptane . The compound appears as a white to yellow solid .


Synthesis Analysis

The synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione (BBPHD), a related compound, has been described in the literature . The synthesis process involves various spectral tools such as FT-IR, FT-Raman, 1 H NMR, 13 C NMR, and UV–visible .


Molecular Structure Analysis

The molecular structure of 1,7-bis(4-bromophenyl)heptane has been analyzed using single crystal x-ray diffraction study . The ground state geometrical optimization of the compound has been performed using the DFT/B3LYP/6–311++G (d,p) level of theory in gas phase .


Chemical Reactions Analysis

The reactivity properties of 1,7-bis(4-bromophenyl)heptane have been studied using frontier molecular orbital analysis, global chemical reactivity descriptors, natural bond order (NBO) analysis, nonlinear optical (NLO) properties, molecular electrostatic potential (MEP), and average local ionization energy (ALIE) surfaces .


Physical And Chemical Properties Analysis

1,7-Bis(4-bromophenyl)heptane has a density of 1.377±0.06 g/cm3 and a boiling point of 468.3±33.0 °C . It is stored at a temperature of +4C .

Scientific Research Applications

Chemical Synthesis

“1,7-Bis(4-bromophenyl)heptane” is a chemical compound that can be used in various chemical reactions. Its molecular formula is C19H22Br2 . It’s often used as a reagent or building block in the synthesis of more complex molecules .

Liquid Crystal Research

This compound has been used in research related to liquid crystals. In one study, it was used in the synthesis of dimeric mesogens, which are compounds that exhibit liquid crystal behavior . These dimeric mesogens were derived from 2’,3’-difluoroterphenyls units connected via flexible alkyl chains .

Optical Property Studies

The compound has been used in studies investigating the temperature dependencies of optical properties of certain materials . This research can help scientists understand how changes in temperature affect the optical properties of these materials, which can be useful in various applications, such as display technologies .

Dielectric Property Studies

“1,7-Bis(4-bromophenyl)heptane” has also been used in research studying the dielectric properties of materials . Understanding the dielectric properties of materials is crucial for many applications, including the design of capacitors and insulators .

Elastic Property Studies

Research has been conducted using this compound to study the elastic properties of certain materials . This type of research can provide valuable insights into the mechanical behavior of materials, which can be useful in a variety of fields, including materials science and engineering .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

1-bromo-4-[7-(4-bromophenyl)heptyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Br2/c20-18-12-8-16(9-13-18)6-4-2-1-3-5-7-17-10-14-19(21)15-11-17/h8-15H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLNMJJDFRDFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCCC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Bis(4-bromophenyl)heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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